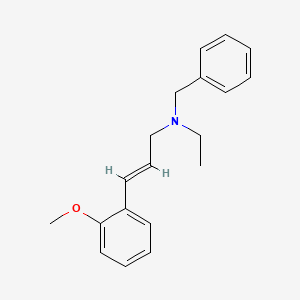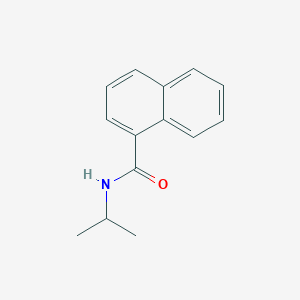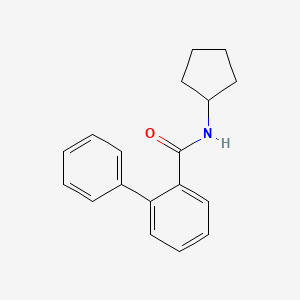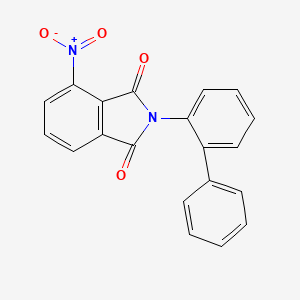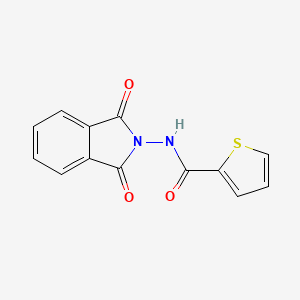
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DT-13 and is synthesized using a specific method. DT-13 has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of DT-13 is not fully understood, but studies have suggested that it may act on multiple pathways in cells. DT-13 has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and survival. Additionally, DT-13 has been shown to activate specific signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects
DT-13 has been shown to have various biochemical and physiological effects. Studies have shown that DT-13 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DT-13 has been shown to have antioxidant effects, which could be beneficial in reducing oxidative stress in cells. DT-13 has also been shown to have anti-inflammatory effects, which could be useful in reducing inflammation in cells.
実験室実験の利点と制限
DT-13 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, DT-13 has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. One limitation is that the synthesis of DT-13 is a complex process that requires expertise and precision. Additionally, more research is needed to fully understand the mechanism of action of DT-13.
将来の方向性
There are several future directions for the study of DT-13. One direction is to investigate its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of DT-13 for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of DT-13 in cancer cells. Another direction is to investigate its potential as a neuroprotective agent. Further studies are needed to determine the optimal dosage and administration of DT-13 for neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of DT-13 in the brain. Finally, further studies are needed to investigate the potential anti-inflammatory effects of DT-13 and its use in the treatment of inflammatory diseases.
合成法
DT-13 is synthesized using a specific method that involves the reaction of 2-thiophenecarboxylic acid with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with thiosemicarbazide to yield DT-13. The synthesis of DT-13 is a complex process that requires expertise and precision.
科学的研究の応用
DT-13 has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that DT-13 has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. DT-13 has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DT-13 has been studied for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(10-6-3-7-19-10)14-15-12(17)8-4-1-2-5-9(8)13(15)18/h1-7H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQBNKJYQVXQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

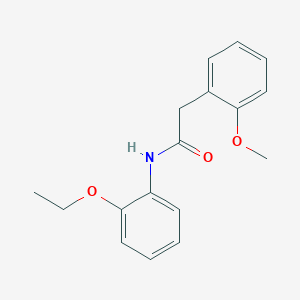

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
